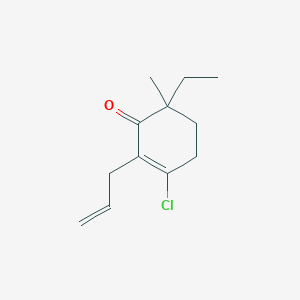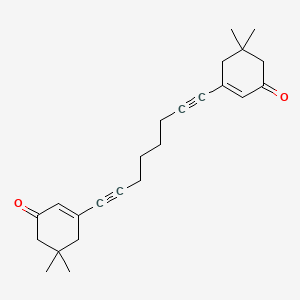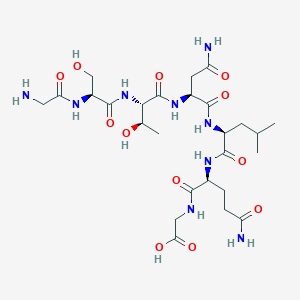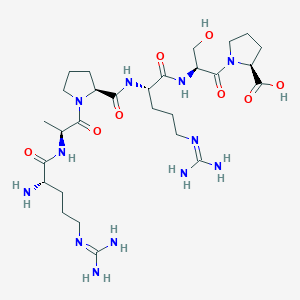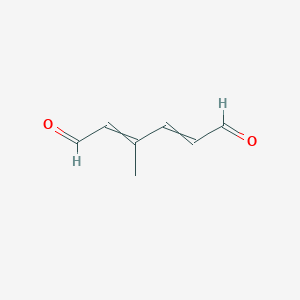![molecular formula C11H8N2S B12546865 2H-[1,3]Thiazolo[5,4-g][3]benzazepine CAS No. 669706-49-4](/img/structure/B12546865.png)
2H-[1,3]Thiazolo[5,4-g][3]benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-[1,3]Thiazolo5,4-gbenzazepine is a heterocyclic compound that features a fused ring system combining a thiazole ring with a benzazepine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3]Thiazolo5,4-gbenzazepine typically involves the formation of the thiazole ring followed by its fusion with the benzazepine moiety. One common method includes the reaction of o-nitrobenzaldehydes or o-nitrobenzyl bromides with S-trityl-protected 1°-aminothioalkanes. The process involves the formation of N-(2-nitrobenzyl)(tritylthio)-alkylamine, followed by deprotection of the trityl moiety with trifluoroacetic acid and treatment with aqueous potassium hydroxide in methanol .
Industrial Production Methods: Industrial production of 2H-[1,3]Thiazolo5,4-gbenzazepine may involve scalable synthetic routes such as the Davis-Beirut reaction, which is characterized by a noteworthy N,N-bond forming heterocyclization step . This method allows for the efficient production of the compound in good overall yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-[1,3]Thiazolo5,4-gbenzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated benzazepine derivatives.
Substitution: Various substituted thiazolo-benzazepine derivatives.
Applications De Recherche Scientifique
2H-[1,3]Thiazolo5,4-gbenzazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mécanisme D'action
The mechanism of action of 2H-[1,3]Thiazolo5,4-gbenzazepine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
- 2H-[1,3]Thiazolo 5,4-hbenzazepine: Another thiazole-benzazepine derivative with similar structural features .
- Thiazolo[4,5-d]thiazoles: Compounds with a fused thiazole-thiazole ring system, known for their electronic properties .
Uniqueness: 2H-[1,3]Thiazolo5,4-gbenzazepine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
669706-49-4 |
|---|---|
Formule moléculaire |
C11H8N2S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
2H-[1,3]thiazolo[4,5-i][3]benzazepine |
InChI |
InChI=1S/C11H8N2S/c1-2-10-11(14-7-13-10)9-4-6-12-5-3-8(1)9/h1-6H,7H2 |
Clé InChI |
URXQHXHRFDFGQJ-UHFFFAOYSA-N |
SMILES canonique |
C1N=C2C=CC3=CC=NC=CC3=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)
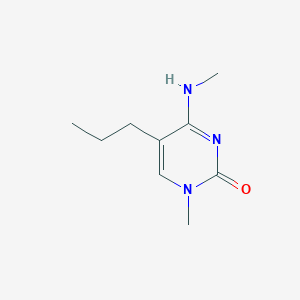



![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)
